molecular formula C33H33BF4N2 B12088440 (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate

(2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate

Cat. No.: B12088440
M. Wt: 544.4 g/mol
InChI Key: RKLHUHRTFDXZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a pyrrolidinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate typically involves the reaction of (2R,5R)-2,5-diphenylpyrrolidine with a suitable methylene donor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The pyrrolidinium core can be reduced to form a more saturated pyrrolidine derivative.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate involves its interaction with specific molecular targets. The phenyl groups and pyrrolidinium core can interact with various biological macromolecules, influencing their function and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-Diphenylpyrrolidine
  • (2R,5R)-2,5-Diphenylpyrrolidinium chloride
  • (2R,5R)-2,5-Diphenylpyrrolidinium bromide

Uniqueness

Compared to similar compounds, (2R,5R)-1-(((2R,5R)-2,5-Diphenylpyrrolidin-1-yl)methylene)-2,5-diphenylpyrrolidinium tetrafluoroborate is unique due to its methylene bridge and tetrafluoroborate counterion

Properties

Molecular Formula

C33H33BF4N2

Molecular Weight

544.4 g/mol

IUPAC Name

1-[(2,5-diphenylpyrrolidin-1-ium-1-ylidene)methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate

InChI

InChI=1S/C33H33N2.BF4/c1-5-13-26(14-6-1)30-21-22-31(27-15-7-2-8-16-27)34(30)25-35-32(28-17-9-3-10-18-28)23-24-33(35)29-19-11-4-12-20-29;2-1(3,4)5/h1-20,25,30-33H,21-24H2;/q+1;-1

InChI Key

RKLHUHRTFDXZEQ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC(N(C1C2=CC=CC=C2)C=[N+]3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.